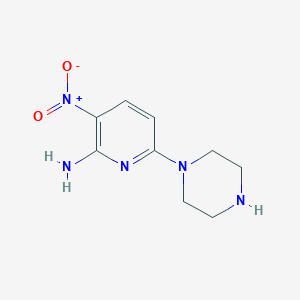![molecular formula C10H10N2O B3361351 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 919093-59-7](/img/structure/B3361351.png)
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Overview
Description
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, also known as PDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDP is a member of the pyrrolopyridine family and has a unique structure that makes it an attractive target for drug discovery.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is not fully understood, but it is believed to interact with specific receptors in the body, leading to the modulation of various cellular processes. 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in the body. 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one in lab experiments include its potent activity against a range of diseases, its high affinity for specific receptors, and its unique structure. However, the limitations of using 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one in lab experiments include its complex synthesis process, the need for expertise in organic chemistry, and the potential for toxicity.
Future Directions
There are several future directions for research involving 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one. One potential area of research is the development of 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential area of research is the study of the mechanism of action of 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one and its interactions with specific receptors in the body. Additionally, further studies are needed to determine the potential toxicity of 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one and its suitability for use in drug development.
Scientific Research Applications
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent activity against a range of diseases, including cancer, inflammation, and neurological disorders. 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one has also been shown to have a high affinity for certain receptors in the body, making it a promising candidate for drug development.
properties
IUPAC Name |
2-prop-2-enyl-1H-pyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-5-12-7-8-3-4-11-6-9(8)10(12)13/h2-4,6H,1,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHQJOHVXAZNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579993 | |
| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
CAS RN |
919093-59-7 | |
| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B3361295.png)
![3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B3361302.png)
![5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B3361305.png)
![8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B3361310.png)

![Furo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3361318.png)

![3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B3361330.png)
![7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one](/img/structure/B3361342.png)